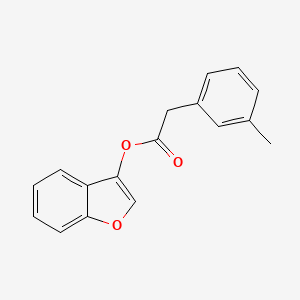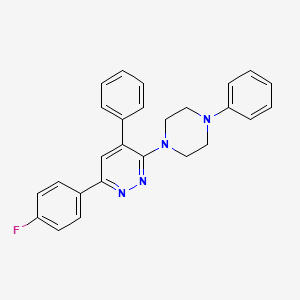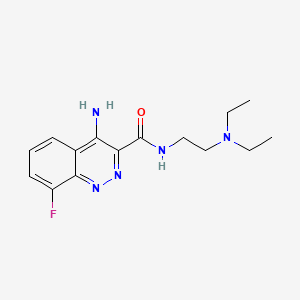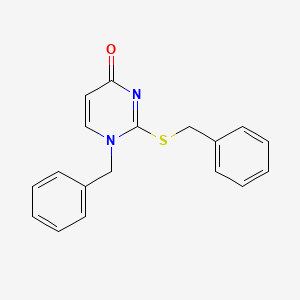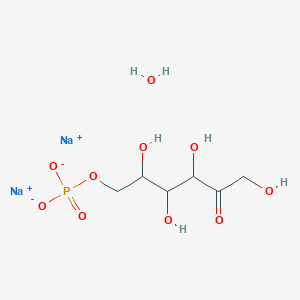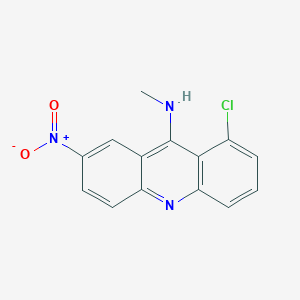
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with phenyl and p-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one typically involves a multi-step process. One common method is the cyclocondensation reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by vitamin B1 and can be carried out in green media such as water and ethanol at room temperature . Another approach involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a one-pot, three-component synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the phenyl or p-tolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and halogenated compounds
Aplicaciones Científicas De Investigación
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent probe for detecting metal ions.
Industry: In the textile industry, derivatives of this compound can be used as fluorescent whitening agents.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it can selectively bind to metal ions, leading to a change in its fluorescence properties . In medicinal applications, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with applications in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity.
1,3,4-Thiadiazoles: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential medicinal applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-[(E)-3-(4-methylphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-9-15(10-8-14)11-12-19(23)21-17(13-18(22)20-21)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3,(H,20,22)/b12-11+ |
Clave InChI |
VCKZNBYHSYMCFY-VAWYXSNFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



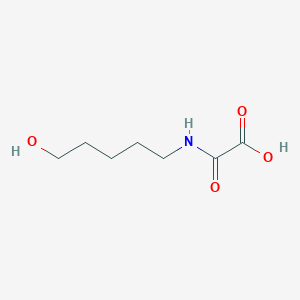
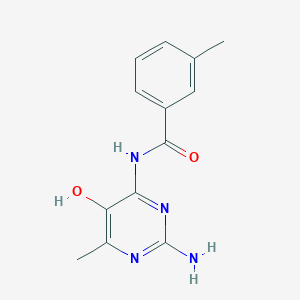
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)

